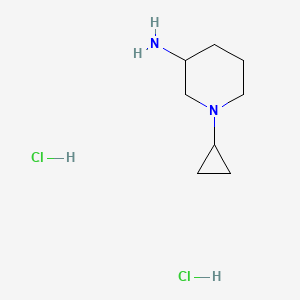

1-Cyclopropylpiperidin-3-amine diHCl

Description

BenchChem offers high-quality 1-Cyclopropylpiperidin-3-amine diHCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylpiperidin-3-amine diHCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H18Cl2N2 |

|---|---|

Molecular Weight |

213.15 g/mol |

IUPAC Name |

1-cyclopropylpiperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C8H16N2.2ClH/c9-7-2-1-5-10(6-7)8-3-4-8;;/h7-8H,1-6,9H2;2*1H |

InChI Key |

FPZGOPRCUILUAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2CC2)N.Cl.Cl |

Origin of Product |

United States |

Advanced Purification Techniques for Compound Isolation

The isolation and purification of 1-Cyclopropylpiperidin-3-amine (B12951925), particularly as a specific enantiomer, necessitates advanced techniques beyond simple distillation or recrystallization. The final step in purification often involves the formation of a salt, such as the dihydrochloride (B599025) (diHCl) salt, which enhances stability and facilitates handling and purification.

A critical challenge in the synthesis of chiral amines is the separation of enantiomers from a racemic mixture. A classical and effective method for this resolution is the formation of diastereomeric salts. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, such as a derivative of tartaric acid. google.com The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. Once a single diastereomer is isolated, the chiral acid is removed to yield the desired enantiomerically pure amine. google.com

For the specific preparation of (R)-3-aminopiperidine dihydrochloride, processes have been developed where the acid exchange from the chiral acid salt to the hydrochloride salt is performed directly in a solvent system like isopropyl alcohol/water, which can concurrently enhance the chiral purity. google.com

The following table outlines key purification techniques applicable to chiral amines like 1-Cyclopropylpiperidin-3-amine.

| Technique | Principle | Application | Key Parameters |

| Salt Formation | Conversion of the amine to a salt (e.g., dihydrochloride) to increase crystallinity and stability. | Isolation of the final product in a stable, solid form. | Choice of acid (e.g., HCl), solvent system. |

| Diastereomeric Salt Resolution | Reaction of a racemic amine with a chiral resolving agent to form separable diastereomeric salts. | Separation of (R)- and (S)-enantiomers of the amine. | Choice of chiral acid (e.g., dibenzoyl tartaric acid), crystallization solvent, temperature. |

| Fractional Crystallization | Separation of compounds based on differences in solubility. | Isolation of a single diastereomeric salt from a mixture. | Solvent polarity, cooling rate, seeding. |

Mechanistic Elucidation of Reactions Involving 1 Cyclopropylpiperidin 3 Amine Systems

Reaction Mechanism Studies in Piperidine (B6355638) Synthesis

The construction of the piperidine ring can be achieved through several mechanistic pathways, including catalytic cyclization and cascade reactions. These methods offer efficient ways to build the core structure from simpler acyclic or heterocyclic precursors.

Hydrosilylation is a significant reaction for producing piperidines, often through the reduction of pyridine (B92270) precursors. The mechanism can vary depending on the catalyst and substrates involved. Ruthenium-catalyzed hydrosilylation of internal alkynes, for instance, proceeds via a trans-addition of the silane, leading exclusively to Z-vinylsilanes. The regioselectivity is influenced by steric and electronic factors; for example, in propargylic and homopropargylic alcohols, the silyl (B83357) group is selectively added to the position distal to the hydroxyl group.

Rhenium-based catalysts offer alternative mechanistic pathways. One proposed mechanism involves the activation of the Si-H bond through its η¹-bonding to the metal center. This is followed by a nucleophilic attack from the organic substrate onto the silicon, cleaving the Si-H bond and forming an anionic rhenium hydride and an activated organic substrate. A subsequent hydride transfer from the rhenium to the carbon of the substrate yields the final product and regenerates the catalyst. An alternative ionic mechanism involves the formation of a η²–silane complex, followed by the heterolytic cleavage of the Si-H bond and sequential transfer of a silyl ion (R₃Si⁺) and a hydride to a polar double bond. Non-metal alternatives, such as borenium ions with hydrosilanes, have also been used to diastereoselectively reduce substituted pyridines to piperidines.

Table 1: Regioselectivity in Ruthenium-Catalyzed Hydrosilylation of Internal Alkynes This table summarizes the observed regioselectivity based on substrate type.

| Substrate Type | Silyl Group Position | Stereochemistry |

|---|---|---|

| 2-Alkynes | Less sterically-demanding position | Z-alkene |

| Non-2-position Alkynes | More sterically-demanding position | Z-alkene |

| Propargylic/Homopropargylic Alcohols | Distal to hydroxyl group | Z-alkene |

| α,β-Alkynylcarbonyls | Distal to carbonyl group | Z-alkene |

Data sourced from Trost et al. as described in reference.

Hydrogen borrowing (BH) methodology provides an atom-efficient route to saturated aza-heterocycles like piperidines from diols and primary amines. The general mechanism involves a three-step catalytic cycle:

Dehydrogenation : The metal catalyst facilitates the dehydrogenation of a substrate alcohol into the corresponding carbonyl compound, temporarily storing the hydrogen.

Condensation : The in situ-formed carbonyl compound condenses with an amine to generate an imine intermediate.

Hydrogenation : The stored hydrogen is transferred from the metal catalyst to the imine, resulting in the final aminated product and regenerating the catalyst.

In the synthesis of piperidines from a primary amine and a diol, this process is repeated. A first intermolecular BH reaction is followed by a second intramolecular cyclization. For example, Iridium(III) catalysts have been effectively used in sequential cascades that involve the oxidation of a hydroxyl group, amination, and subsequent imine reduction via hydrogen transfer to form the piperidine ring. This approach allows for the formation of two new C-N bonds in a single process.

Table 2: Optimization of Iridium-Catalyzed Hydrogen Borrowing Synthesis of a Piperidinol Reaction Conditions: 1,2,4-butanetriol (B146131) and benzylamine (B48309) in amyl alcohol.

| Entry | Catalyst | Additive | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | [Cp*IrCl₂]₂ | K₂CO₃ | 110 | 30 |

| 2 | [Cp*IrCl₂]₂ | Cs₂CO₃ | 110 | 66 |

| 3 | IrCl₃·xH₂O | Cs₂CO₃ | 110 | 15 |

| 4 | [Ir(cod)Cl]₂ | Cs₂CO₃ | 110 | 80 |

| 5 | [Ir(cod)Cl]₂ | None | 110 | 34 |

Data adapted from Larduinat et al..

Radical cascade reactions offer powerful methods for constructing complex piperidine structures. One such approach involves the intramolecular cyclization of 1,6-enynes initiated by triethylborane. The proposed mechanism features a complex radical cascade, including two successive cyclizations (5-exo-dig and 3-exo-trig), followed by cyclopropane (B1198618) cleavage to form the six-membered piperidine ring and a final cis-selective hydrogen abstraction.

Another strategy employs the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to create 2,4-disubstituted piperidines. More recent innovations combine biocatalytic C-H oxidation with radical cross-coupling. In this two-stage process, an enzyme first selectively hydroxylates the piperidine ring. This functionalized intermediate then undergoes radical cross-coupling via nickel electrocatalysis to form new carbon-carbon bonds efficiently. This method avoids the need for protecting groups and costly precious metal catalysts like palladium. Additionally, enantioselective synthesis of chiral piperidines has been achieved from acyclic amines through a radical-mediated δ C-H cyanation, which proceeds via an N-centered radical relay mechanism controlled by a chiral copper catalyst.

Controlling the stereochemistry of substituents on the piperidine ring is critical for its application in pharmaceuticals. Several mechanisms are employed to achieve this control.

Substrate and Reagent Control : The stereochemical outcome can be directed by existing chiral centers in the substrate. For instance, in the synthesis of certain piperidine derivatives from L-glutamic acid, the stereochemistry at the C-2 position controls the alkylation at the C-4 position, leading predominantly to the 4S isomer. Similarly, diastereoselective reductive cyclization can be controlled by the stereochemistry established during a preceding nitro-Mannich reaction.

Catalyst Control : The choice of catalyst and reaction conditions plays a pivotal role. Hydrogenation of substituted pyridines often yields cis-piperidines as the thermodynamically more stable product. For example, hydrogenation of various methyl-substituted pyridine carboxylates using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) predominantly forms the cis-diastereomers.

Post-Synthesis Epimerization : Trans-isomers can be obtained from cis-isomers through epimerization. By carefully selecting reaction conditions, it is possible to invert the stereochemistry at a specific carbon center to achieve the desired diastereomer. For some substrates, diastereoselective lithiation followed by trapping with an electrophile can also be used to access specific trans-piperidines.

Enzymatic Control : Chemo-enzymatic methods provide excellent stereocontrol. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high precision.

Table 3: Diastereomeric Ratios (dr) in the Hydrogenation of Substituted Pyridines

| Pyridine Substituents | Catalyst | Major Product | Diastereomeric Ratio (cis:trans or trans:cis) |

|---|---|---|---|

| 2,4-Disubstituted | 10% Pd/C | cis | >95:5 |

| 2,5-Disubstituted | 10% Pd/C | cis | 85:15 |

| 2,6-Disubstituted | 10% Pd/C | cis | 90:10 |

| 3,5-Disubstituted | 10% Pd/C | trans | 30:70 |

Data sourced from research by Bull et al..

Computational Approaches in Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of complex organic reactions.

Density Functional Theory (DFT) calculations are widely used to model reaction pathways and analyze the structures and energies of transition states. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathways, predict reaction outcomes, and understand the factors that control selectivity.

While specific DFT studies on the synthesis of 1-cyclopropylpiperidin-3-amine (B12951925) are not prevalent, the methodology has been applied to related piperidine-containing systems to elucidate mechanistic details. For example, DFT calculations have been used to study the conformational transition states of bispidines, which contain two fused piperidine rings. In that study, four potential transition states were identified for the rotation around an N-acyl bond. The lowest energy transition state was stabilized by an intramolecular hydrogen bond, an interaction that DFT calculations could precisely characterize in terms of distance and bond angle. Such analyses provide insight into the non-covalent interactions that can stabilize transition states and influence reaction kinetics.

Similarly, DFT has been employed to understand the electrochemical and photophysical properties of piperidine-substituted molecules by calculating HOMO and LUMO molecular orbitals. It has also been used to simulate and interpret the Surface-Enhanced Raman Scattering (SERS) spectra of piperidine, identifying the most probable complex formed between piperidine and silver nanoparticles. These examples demonstrate the capability of DFT to provide detailed electronic and structural information that is essential for a complete mechanistic understanding of reactions involving piperidine systems.

Molecular Dynamics Simulations for Reaction Pathway Elucidation

Molecular dynamics (MD) simulations have emerged as a powerful tool for exploring the conformational landscape and reaction dynamics of complex molecular systems. By simulating the motion of atoms and molecules over time, MD can provide invaluable insights into reaction pathways that are often inaccessible through experimental means alone. In the context of 1-cyclopropylpiperidin-3-amine systems, MD simulations can be employed to investigate several key aspects of their reactivity.

One of the primary applications of MD is to explore the conformational flexibility of the piperidine ring and the cyclopropyl (B3062369) group. The orientation of the cyclopropyl moiety relative to the piperidine ring can significantly influence the accessibility of the nitrogen atom's lone pair and the reactivity of the adjacent C-H bonds. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformations that are likely to be populated and participate in reactions. These simulations can also shed light on the dynamic interplay between the solute and solvent molecules, revealing how the solvent shell influences the conformational preferences and reactivity of the substrate.

Furthermore, MD simulations can be instrumental in elucidating the mechanism of complex multi-step reactions. For instance, in enzyme-catalyzed reactions, MD can be used to model the binding of the substrate to the active site and the subsequent chemical transformations. By tracking the trajectories of the atoms involved in the reaction, researchers can identify key intermediates and transition states, providing a detailed, atomistic picture of the reaction pathway. In the absence of an enzyme, MD simulations can still provide insights into the reaction mechanism by exploring the potential energy surface and identifying the minimum energy path connecting reactants and products.

Recent studies on related systems have demonstrated the utility of MD simulations in guiding catalyst design and understanding chemoselectivity. For example, MD simulations of diketopiperazine dimerases identified regions of conformational flexibility that were key to determining whether a C-C or a C-N bond would form. nih.gov This knowledge was then used to engineer a variant of the enzyme that exclusively catalyzed C-N bond formation. nih.gov While not directly involving 1-cyclopropylpiperidin-3-amine, this research highlights the potential of MD simulations to provide actionable insights for controlling the outcome of chemical reactions.

Interactive Table: Representative Applications of Molecular Dynamics Simulations in Mechanistic Studies.

| System Studied | Simulation Focus | Key Insights Gained |

| Diketopiperazine Dimerases | Conformational flexibility and chemoselectivity | Identified flexible regions controlling C-C vs. C-N bond formation, guiding enzyme engineering. nih.gov |

| Topoisomerase Inhibitors | Drug-protein binding and dynamics | Elucidated the binding modes and conformational changes of inhibitors within the enzyme active site. |

| Cyclodextrin (B1172386) Complexes | Host-guest interactions and binding free energies | Determined the preferred orientation of guest molecules within the cyclodextrin cavity and calculated binding affinities. |

Quantum Chemical Descriptors in Mechanistic Interpretations

Quantum chemical calculations provide a powerful lens through which to examine the electronic structure of molecules and rationalize their reactivity. By solving the Schrödinger equation for a given molecular system, these methods can yield a wealth of information in the form of quantum chemical descriptors. These descriptors, such as molecular orbital energies, atomic charges, and electrostatic potentials, are instrumental in interpreting and predicting the course of chemical reactions.

For a molecule like 1-cyclopropylpiperidin-3-amine, quantum chemical calculations can be used to understand the intrinsic reactivity of different sites within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. researchgate.net

The distribution of electron density within the molecule, often visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic and electrophilic regions. In the case of 1-cyclopropylpiperidin-3-amine, the nitrogen atoms of the piperidine ring and the amino group are expected to be nucleophilic sites, while the hydrogen atoms attached to these nitrogens may exhibit some electrophilic character. The precise charge distribution can be quantified using various population analysis schemes, providing a more detailed picture of the molecule's electronic landscape.

Quantum chemical descriptors are also crucial for understanding the mechanism of specific reactions. For instance, in a nucleophilic substitution reaction, the calculated charges on the reacting atoms can help to rationalize the observed regioselectivity. In a study of the SNAr reaction of piperidine with dinitropyridine derivatives, Density Functional Theory (DFT) calculations were used to explore the reaction mechanism, activation energies, and thermodynamic feasibility. researchgate.net These calculations revealed a concerted mechanism where the nucleophilic attack and leaving group displacement occur simultaneously. researchgate.net

Furthermore, quantum chemical calculations can be used to model the structures and energies of transition states, which are critical for understanding the kinetics of a reaction. By comparing the activation energies of different possible reaction pathways, researchers can predict which pathway is more likely to be followed.

Interactive Table: Key Quantum Chemical Descriptors and Their Mechanistic Interpretations.

| Descriptor | Definition | Mechanistic Relevance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the propensity of a molecule to act as a nucleophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the propensity of a molecule to act as an electrophile. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO | Relates to the chemical stability and reactivity of the molecule. researchgate.net |

| Atomic Charges | Distribution of electron density among the atoms | Helps to identify nucleophilic and electrophilic sites and rationalize bond formation. |

| Molecular Electrostatic Potential (MEP) | The potential experienced by a positive point charge at a particular location near a molecule | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Kinetic Analyses of Synthetic Transformations

Kinetic analysis of synthetic transformations provides quantitative insights into reaction rates and the factors that influence them. By systematically varying experimental parameters such as reactant concentrations, temperature, and catalyst loading, it is possible to determine the rate law for a reaction, which mathematically describes its dependence on these variables. The rate law, in turn, provides valuable clues about the reaction mechanism.

For synthetic transformations involving 1-cyclopropylpiperidin-3-amine systems, kinetic studies can be employed to optimize reaction conditions and to support or refute proposed mechanisms. For example, in a reaction where 1-cyclopropylpiperidin-3-amine acts as a nucleophile, monitoring the reaction rate as a function of its concentration can help to determine the order of the reaction with respect to this reactant. If the reaction is first-order in the amine, it suggests that a single molecule of the amine is involved in the rate-determining step.

The temperature dependence of the reaction rate can be analyzed using the Arrhenius equation to determine the activation energy (Ea) and the pre-exponential factor (A). The activation energy provides a measure of the energy barrier that must be overcome for the reaction to occur, while the pre-exponential factor is related to the frequency of collisions and the orientation of the reacting molecules. These parameters can be compared for different substrates or catalysts to gain insights into the factors that control the reaction rate.

Modern techniques such as in-situ reaction monitoring using spectroscopy (e.g., NMR or IR) can provide real-time data on the concentrations of reactants, intermediates, and products, allowing for a more detailed kinetic analysis. This data can be used to fit complex kinetic models and to extract rate constants for individual steps in a multi-step reaction sequence.

Interactive Table: Parameters Obtained from Kinetic Analyses and Their Significance.

| Kinetic Parameter | How it is Determined | Mechanistic Significance |

| Rate Law | Systematically varying reactant concentrations and measuring the effect on the reaction rate. | Describes the dependence of the reaction rate on the concentration of each reactant, providing information about the stoichiometry of the rate-determining step. |

| Rate Constant (k) | From the proportionality constant in the rate law. | Quantifies the intrinsic rate of the reaction at a given temperature. |

| Activation Energy (Ea) | From the slope of an Arrhenius plot (ln(k) vs. 1/T). | Represents the minimum energy required for a reaction to occur and provides insight into the height of the energy barrier of the transition state. |

| Pre-exponential Factor (A) | From the y-intercept of an Arrhenius plot. | Relates to the frequency of molecular collisions and the steric requirements of the reaction. |

Structure Activity Relationship Sar Studies of 1 Cyclopropylpiperidin 3 Amine Derivatives

Identification of Core Pharmacophoric Elements within the Cyclopropylpiperidine Scaffold

The cyclopropylpiperidine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of rigidity and three-dimensionality. mdpi.comresearchgate.net The core pharmacophoric elements essential for the biological activity of its derivatives typically include the piperidine (B6355638) ring, the cyclopropyl (B3062369) group, and the amine functionality at the 3-position.

The piperidine ring serves as a central scaffold, providing a defined spatial arrangement for the other functional groups. nih.gov Its saturated nature allows for specific conformational preferences that can be crucial for receptor binding. The nitrogen atom within the piperidine ring often acts as a basic center, capable of forming ionic interactions or hydrogen bonds with target receptors. nih.govresearchgate.net

The cyclopropyl group attached to the piperidine nitrogen is a key feature that distinguishes these derivatives. This small, rigid ring system can influence the molecule's lipophilicity, metabolic stability, and conformational rigidity. researchgate.net The cyclopropyl moiety can engage in favorable van der Waals interactions within hydrophobic pockets of target proteins and its unique electronic properties can also modulate the basicity of the piperidine nitrogen.

The amine group at the 3-position of the piperidine ring is a critical pharmacophoric feature, often serving as a primary point of interaction with the biological target. This amine can act as a hydrogen bond donor and/or acceptor, and its basicity can be modulated to optimize binding affinity and selectivity. The spatial orientation of this amine group relative to the rest of the scaffold is a determining factor in the pharmacological profile of the compound.

Systematic Exploration of Substituent Effects on Biological Activity

The substituent on the piperidine nitrogen plays a pivotal role in modulating the pharmacological properties of these derivatives. Research has shown that even small modifications at this position can lead to significant changes in receptor affinity and functional activity. For instance, in a series of σ1 receptor ligands, replacing a hydrogen atom with a small methyl group on the piperidine nitrogen resulted in a substantial increase in σ1 receptor affinity. nih.gov Conversely, larger substituents like ethyl or tosyl groups led to only a slight increase in affinity compared to the unsubstituted analog. nih.gov This suggests that the size and nature of the N-substituent are critical for optimal interaction with the receptor's binding pocket. Molecular dynamics simulations have indicated that different interactions of the piperidine nitrogen and its substituents with lipophilic pockets of the receptor are responsible for these variations in affinity. nih.gov

Stereochemistry is a fundamental aspect of drug action, and the chiral centers within the 1-cyclopropylpiperidin-3-amine (B12951925) scaffold significantly influence the pharmacological profiles of its derivatives. thieme-connect.comresearchgate.net The introduction of a chiral center in the piperidine ring can profoundly affect a molecule's biological activity and selectivity. thieme-connect.comnih.gov For example, in a series of opioid ligands, the stereochemistry at the 4-position of the piperidine ring determined whether a compound acted as an agonist or an antagonist. nih.gov Potent agonists were found to prefer an axial orientation of the 4-aryl substituent, while antagonist properties were associated with an equatorial orientation. nih.gov Similarly, for CCR5 antagonists based on a piperazinopiperidine scaffold, the S-configuration of a benzylic substituent on the piperazine (B1678402) ring was found to be crucial for binding activity. nih.gov These findings underscore the importance of controlling stereochemistry during the design and synthesis of new ligands to achieve the desired pharmacological effect. acs.org

Comparative Analysis with Structurally Related Piperidine and Pyrrolidine (B122466) Compounds

To better understand the SAR of 1-cyclopropylpiperidin-3-amine derivatives, it is instructive to compare them with structurally related piperidine and pyrrolidine compounds. Piperidine and pyrrolidine rings are common scaffolds in medicinal chemistry, and their bioisosteric replacement can lead to significant changes in pharmacological properties. nih.gov

The following table provides a comparative overview of the general properties of these scaffolds:

| Scaffold | Ring Size | Conformational Flexibility | Key Pharmacophoric Features |

| 1-Cyclopropylpiperidine | 6-membered | Constrained by cyclopropyl group | N-cyclopropyl, 3-amine |

| Piperidine | 6-membered | Flexible (chair/boat conformations) | N-substituent, other ring substituents |

| Pyrrolidine | 5-membered | Flexible (envelope/twist conformations) | N-substituent, other ring substituents |

Rational Design Principles for Novel Ligand Development

Based on the accumulated SAR data, several rational design principles can be formulated for the development of novel ligands based on the 1-cyclopropylpiperidin-3-amine scaffold.

Scaffold Rigidity and Conformation: The inherent rigidity of the cyclopropylpiperidine scaffold should be leveraged to pre-organize the pharmacophoric groups in a conformation favorable for binding. researchgate.net Computational methods, such as molecular modeling and conformational analysis, can be employed to predict and rationalize the preferred conformations. nih.govrsc.org

Targeted N-Substitution: The substituent on the piperidine nitrogen should be carefully selected to optimize interactions within the specific binding pocket of the target receptor. Small, lipophilic groups may be favorable for some targets, while larger or more polar groups may be required for others.

Stereochemical Control: The synthesis of enantiomerically pure compounds is crucial to dissect the pharmacological effects of different stereoisomers and to develop more selective and potent ligands. thieme-connect.comacs.org

Side Chain Optimization: The amine or amido side chain at the 3-position offers a versatile handle for fine-tuning the compound's properties. Systematic exploration of different side chains can lead to improved potency, selectivity, and pharmacokinetic profiles.

Pharmacophore Modeling: The development and application of pharmacophore models can guide the design of new derivatives by identifying the key spatial arrangement of chemical features required for biological activity. researchgate.netnih.govpatsnap.com These models can be used for virtual screening of compound libraries to identify novel hits with the desired pharmacophoric pattern.

By adhering to these principles, medicinal chemists can rationally design and synthesize novel 1-cyclopropylpiperidin-3-amine derivatives with improved pharmacological properties for a wide range of therapeutic applications.

Receptor Binding and Target Interaction Studies of 1 Cyclopropylpiperidin 3 Amine Analogues

Histamine (B1213489) Receptor Ligand Properties

Histamine receptors, particularly the H3 subtype, are key targets in the central nervous system (CNS) for modulating neurotransmitter release. nih.gov The development of ligands for these receptors has been a major focus of medicinal chemistry.

Analogues featuring a piperidine (B6355638) core have been extensively investigated for their affinity towards the histamine H3 receptor (H3R). Structure-activity relationship (SAR) studies have shown that the piperidine moiety is a critical structural element for achieving high affinity at the H3R. nih.govpolimi.it For instance, in a series of 2-aminopyrimidine (B69317) derivatives, the integration of a 3-piperidinopropoxyphenyl moiety resulted in a compound with a high human H3R affinity (Ki = 4.49 ± 1.25 nM) and over 6,500-fold selectivity against the human H4 receptor. dovepress.comresearchgate.net

The replacement of a piperazine (B1678402) ring with a piperidine ring in certain chemical scaffolds did not significantly impact the affinity for the H3R, suggesting the versatility of the piperidine core in maintaining potent interactions. nih.govpolimi.it Further modifications, such as those on phenoxyalkylpiperidine derivatives, have also been explored to optimize H3R binding. These non-imidazole H3R antagonists show promising in vitro potencies. mdpi.com The affinity of these compounds is typically determined through radioligand binding assays, often using cell lines like HEK-293T that transiently express recombinant rat or human histamine H3 receptors. mdpi.com

| Compound Analogue Structure | Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| N⁴-benzyl-N²-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine | Human H3R | 4.49 ± 1.25 | dovepress.comresearchgate.net |

| Piperidine Analogue 5 (from study) | Human H3R | 7.70 | nih.govpolimi.it |

| Piperidine Analogue 11 (from study) | Human H3R | 6.2 | nih.gov |

| Piperidine Analogue 12 (from study) | Human H3R | - | polimi.it |

Beyond simple binding, the functional activity of these analogues at the H3R is a critical parameter. The majority of piperidine-containing analogues have been characterized as H3R antagonists or inverse agonists. mdpi.comnih.gov This functional profile is significant because H3R antagonists can enhance the release of various neurotransmitters, including histamine, acetylcholine (B1216132), dopamine (B1211576), and norepinephrine, which is a desirable property for treating certain neurological disorders. nih.gov

Functional assays, such as the electrically stimulated guinea-pig jejunum preparation, are commonly used to determine the antagonist activity (pA2 values) of these compounds. nih.gov For example, certain guanidine (B92328) derivatives with a piperidine ring have demonstrated pronounced antagonist activity at the H3R. nih.gov Studies on various isoforms of the human H3 receptor have also been conducted to understand how genetic variations might influence ligand binding and function. biorxiv.org The enantiomers of trans-cyclopropylhistamine, a related cyclopropylamine (B47189) structure, have been shown to act as agonists on the H3 receptor, with the (1S,2S) enantiomer being more potent. nih.gov This highlights that subtle stereochemical changes can switch the functional activity from antagonistic to agonistic.

Sigma Receptor Ligand Properties

Sigma receptors, comprising the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are intracellular chaperones involved in a wide range of cellular functions and are implicated in various CNS disorders. nih.gov Piperidine and its derivatives have emerged as a privileged scaffold for designing high-affinity sigma receptor ligands. nih.govunict.it

Many H3R antagonists possessing a piperidine core have been found to exhibit significant, often nanomolar, affinity for the S1R. nih.govpolimi.it This dual-target activity is of considerable interest for developing novel therapeutics, particularly for pain management. The piperidine moiety is considered a key structural feature for this dual H3/σ1 receptor affinity. nih.govpolimi.it For example, replacing a piperazine ring with a piperidine ring in one series of compounds dramatically increased S1R affinity from a Ki of 1531 nM to 3.64 nM, while maintaining high H3R affinity. nih.govpolimi.it

| Compound Analogue Structure | Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Piperidine Analogue 5 (from study) | σ1R | 3.64 | nih.govpolimi.it |

| Piperidine Analogue 11 (from study) | σ1R | 4.41 | nih.gov |

| (R)-2a (p-chlorophenoxyethyl derivative) | σ1R | 0.34 | uniba.it |

| 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine (69) | σ1R | High Affinity & Selectivity | nih.govresearchgate.net |

While many piperidine analogues show high affinity for S1R, their affinity for the S2R is often more moderate to low. uniba.it This frequently results in compounds with good to excellent selectivity for S1R over S2R. nih.govuniba.it For instance, 3,3-dimethylpiperidine (B75641) derivatives have been developed as highly selective S1R ligands with lower affinity for the S2R. nih.govresearchgate.net

However, modifications to the piperidine scaffold can also yield ligands with significant S2R affinity. Research into N-cyclohexylpiperazine derivatives, which share a six-membered heterocyclic amine core, has led to high-affinity S2R ligands. nih.gov Specific structural alterations, such as the nature and position of substituents, play a crucial role in determining the binding profile at the two sigma receptor subtypes. nih.gov For example, removing chloro and fluoro substituents from one series of analogues led to a decrease in binding affinity at both sigma receptors. nih.gov

Modulation of Other Relevant Biological Targets

While the primary focus has been on histamine and sigma receptors, the potential for off-target interactions is an important aspect of pharmacological profiling. Some piperidine-based compounds have been evaluated for their effects on other biological targets. For instance, certain piperidine derivatives were investigated for their ability to modulate the NLRP3 inflammasome, a component of the innate immune system. mdpi.com In the context of dual H3R/S1R ligands, studies have confirmed that lead compounds had negligible affinity for other histamine receptor subtypes (H1, H2, H4), indicating a high degree of selectivity within the histamine receptor family. nih.gov The investigation of interactions with other CNS-related receptors, such as serotonin (B10506) and dopamine receptors, is also a common step in the characterization of these compounds to ensure target selectivity. nih.gov

Beta-Site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1) Inhibition

The inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1) is a significant therapeutic strategy in the research of Alzheimer's disease. BACE-1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brain. researchgate.net

While various heterocyclic compounds have been explored as BACE-1 inhibitors, including those with cyclopropyl (B3062369) moieties, specific research detailing the BACE-1 inhibitory activity of 1-Cyclopropylpiperidin-3-amine (B12951925) analogues is not extensively available in the current body of scientific literature. Studies have described the synthesis and evaluation of fused cyclopropyl-3-amino-2,4-oxazine containing compounds as potent BACE-1 inhibitors, with some demonstrating significant reduction of Aβ levels in in vivo studies. researchgate.netfrontiersin.org For instance, compound 2 from a series of fused cyclopropyl-3-amino-2,4-oxazine derivatives was identified as a potent BACE-1 inhibitor with a cellular IC₅₀ of 15 nM. researchgate.netfrontiersin.org However, these compounds represent a different chemical scaffold from 1-Cyclopropylpiperidin-3-amine.

Further investigation is required to determine if the 1-cyclopropylpiperidin-3-amine scaffold can be adapted to effectively inhibit BACE-1, potentially by incorporating pharmacophoric features known to interact with the catalytic aspartate residues in the active site of the enzyme.

Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms

Analogues of 1-Cyclopropylpiperidin-3-amine, particularly piperidine-derived amides, have emerged as potent inhibitors of soluble epoxide hydrolase (sEH). nih.govunimi.it The inhibition of sEH is a therapeutic approach for managing inflammation and hypertension, as it leads to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. nih.govtandfonline.com

The mechanism of inhibition by these piperidine-containing compounds is often non-competitive, suggesting they bind to an allosteric site on the enzyme rather than the catalytic active site. tandfonline.com This interaction prevents the hydrolysis of EETs to their corresponding diols, thereby enhancing the beneficial effects of EETs. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent sEH inhibition. The nature of the substituent on the piperidine nitrogen and other parts of the molecule significantly influences inhibitory activity. For example, the incorporation of hydrophobic cycloalkyl groups can enhance potency, though sometimes at the expense of metabolic stability. nih.gov Conversely, aromatic moieties can improve the metabolic profile of these inhibitors. unimi.it Some piperidine-derived amide analogues have demonstrated sub-nanomolar efficacy in inhibiting human sEH. nih.gov

Docking studies have suggested that the amide moiety of these inhibitors can form hydrogen bonds with key amino acid residues within the catalytic pocket of sEH, such as Tyrosine 383, Tyrosine 466, and Aspartic acid 335. tandfonline.com This interaction is crucial for anchoring the inhibitor and preventing substrate binding. tandfonline.com

Below is a table summarizing the sEH inhibitory activity of representative piperidine-derived analogues.

| Compound | Scaffold | Human sEH IC₅₀ (nM) |

| 1 | Isonipecotic acid derivative | 7.9 |

| 2 | Piperidine-derived amide | 1.6 |

| 7-10 | Piperidine-derived amide with cycloalkyl substituent | 0.4 |

NLRP3 Inflammasome Inhibition and ATPase Activity Modulation

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. nih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.gov

Recent research has identified piperidine-containing compounds as potential inhibitors of the NLRP3 inflammasome. nih.gov While direct studies on 1-Cyclopropylpiperidin-3-amine analogues are limited, related structures have shown promising activity. For example, the piperidine-containing compound KN3014 has been identified as an inhibitor that targets the interaction between NLRP3 and the adaptor protein ASC, which is essential for inflammasome assembly. nih.gov

One of the key mechanisms for NLRP3 activation is its ATPase activity, and some inhibitors function by modulating this activity. nih.gov Although not specifically demonstrated for 1-Cyclopropylpiperidin-3-amine analogues, the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been explored for NLRP3 inhibition, with modifications to the piperidine ring influencing activity. tandfonline.com This suggests that the piperidine moiety can be a key component in designing NLRP3 inhibitors that may act by interfering with its ATPase function or other aspects of its activation. Further studies are needed to explore the potential of 1-Cyclopropylpiperidin-3-amine analogues in this area.

Trace-Amine-Associated Receptor 1 (TAAR1) Modulation

Trace-Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that modulates monoaminergic systems and is a promising target for the treatment of psychiatric disorders. nih.gov Analogues of 1-Cyclopropylpiperidin-3-amine, specifically those with a 4-(2-aminoethyl)piperidine core, have been identified as novel agonists of TAAR1. nih.govnih.gov

The activation of TAAR1 by these piperidine derivatives leads to the stimulation of Gs protein signaling and a subsequent increase in intracellular cyclic AMP (cAMP) levels. researchgate.net Structure-activity relationship (SAR) studies have revealed that the potency of these agonists is sensitive to the substitution pattern on both the piperidine ring and any associated aromatic moieties. nih.gov Through chemical modifications, researchers have developed analogues with EC₅₀ values in the nanomolar range for TAAR1 activation. nih.govnih.gov

The discovery of this class of TAAR1 agonists is significant as the 4-(2-aminoethyl)piperidine scaffold was not previously known to modulate this receptor. nih.gov This opens up new avenues for the design of selective and potent TAAR1 modulators for therapeutic applications.

The following table presents the TAAR1 agonistic activity of some representative 4-(2-aminoethyl)piperidine analogues.

| Compound | Structure | Human TAAR1 EC₅₀ (µM) | % Agonism (relative to tyramine) |

| 1 | 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide | 0.507 | 65% |

| AP163 | 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide | Not specified, but among the most active | Not specified |

Dopamine D2/D3 Receptor Interactions

N-phenylpiperazine analogues, which share a similar core structure, have been shown to exhibit selectivity for the D3 receptor over the D2 receptor. nih.govnih.gov This selectivity is often attributed to the ability of these ligands to engage in a bitopic binding mode, interacting with both the orthosteric binding site and a secondary binding pocket on the D3 receptor. nih.gov

Furthermore, the presence of a cyclopropyl group, as seen in 1-Cyclopropylpiperidin-3-amine, has been noted in compounds targeting dopamine-related proteins. For instance, an N-(cyclopropylmethyl) derivative of a 1-(2-benzo[b]thienyl)cyclohexylamine showed high affinity for the dopamine transporter. nih.gov This indicates that the compact, lipophilic nature of the cyclopropyl group is well-tolerated and can contribute favorably to binding at dopamine-related sites.

Given these precedents, it is plausible that analogues of 1-Cyclopropylpiperidin-3-amine could be developed as selective ligands for D2/D3 receptors. The combination of the piperidine core and the cyclopropyl substituent provides a structural framework that could be optimized to achieve high affinity and selectivity for these important CNS targets.

Computational Modeling of Protein-Ligand Interactions

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. This method has been instrumental in understanding the interactions of 1-Cyclopropylpiperidin-3-amine analogues with their respective biological targets.

For instance, in the context of soluble epoxide hydrolase (sEH) inhibition, docking studies of piperidine-derived amide inhibitors have revealed key interactions within the enzyme's catalytic pocket. unimi.it These studies have shown that the amide portion of the inhibitors can form crucial hydrogen bonds with amino acid residues such as Tyrosine 383, Tyrosine 466, and Aspartic acid 335. tandfonline.com This binding mode is thought to be responsible for the potent and non-competitive inhibition observed with these compounds. unimi.ittandfonline.com

In the development of Trace-Amine-Associated Receptor 1 (TAAR1) agonists, molecular modeling has been used to corroborate structure-activity relationship (SAR) data obtained from experimental screening of 4-(2-aminoethyl)piperidine analogues. nih.gov Docking these ligands into the crystal structure of TAAR1 has helped to rationalize the observed potencies and guide the synthesis of more effective compounds.

While specific docking studies for 1-Cyclopropylpiperidin-3-amine analogues with BACE-1 and the NLRP3 inflammasome are not widely reported, the general application of this technique in drug discovery suggests its utility in predicting how these molecules might interact with the binding sites of these targets. Similarly, for Dopamine D2/D3 receptors, molecular docking has been used to explain the selectivity of N-phenylpiperazine analogues, highlighting key interactions in the orthosteric and secondary binding pockets. nih.gov Such computational approaches will be invaluable in the future design and optimization of 1-Cyclopropylpiperidin-3-amine analogues for various therapeutic targets.

Molecular Dynamics Simulations for Ligand Stability and Interaction Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to visualize and understand the dynamic nature of ligand-receptor interactions at an atomic level. For analogues of 1-cyclopropylpiperidin-3-amine, MD simulations can elucidate the stability of the ligand within the binding pocket and map the key interactions that contribute to its affinity and selectivity.

The stability of the ligand-receptor complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. A stable binding mode is characterized by low RMSD fluctuations, indicating that the ligand maintains a consistent orientation within the binding site. Furthermore, MD simulations can track the formation and breakage of hydrogen bonds and other non-covalent interactions between the ligand and receptor residues. For a 1-cyclopropylpiperidin-3-amine analogue, key interactions would be expected to involve the 3-amino group, which can act as a hydrogen bond donor, and the piperidine nitrogen, which is typically protonated at physiological pH and can form ionic interactions.

The dynamic nature of these interactions, as revealed by MD simulations, provides a more realistic picture of the binding event than static docking models. For example, water molecules within the binding site can play a critical role in mediating ligand-receptor interactions, and their dynamics can be explicitly modeled in simulations. The trajectory of the simulation can also reveal conformational changes in the receptor upon ligand binding, offering insights into the mechanism of receptor activation or inhibition.

Protonation State Evaluation in Binding Context

The protonation state of a ligand is a critical determinant of its ability to bind to a receptor. For amine-containing compounds like 1-cyclopropylpiperidin-3-amine, the charge of the molecule at physiological pH significantly influences its electrostatic interactions with the receptor. The piperidine nitrogen in such analogues is generally considered to be protonated at a pH of 7.4, carrying a positive charge. This positive charge is often crucial for forming a key ionic bond or salt bridge with an acidic residue (e.g., aspartate) in the binding site of many G-protein coupled receptors (GPCRs).

Computational methods can be employed to predict the pKa of the ionizable groups in a molecule. For 1-cyclopropylpiperidin-3-amine, both the piperidine nitrogen and the 3-amino group are basic. The pKa of the piperidine nitrogen is expected to be higher than that of the 3-amino group, making it the more likely site of protonation at physiological pH.

The binding pocket of a receptor can have a microenvironment with a different effective pH compared to the bulk solvent. Therefore, evaluating the most likely protonation state of the ligand within the binding context is essential. This can be achieved through computational approaches that consider the electrostatic environment of the binding site. The presence of nearby charged or polar residues can stabilize or destabilize a particular protonation state.

For instance, the interaction with a negatively charged residue in the receptor would strongly favor the protonated state of the piperidine nitrogen. The 3-amino group, while potentially protonated as well, might also participate in hydrogen bonding as a neutral amine, depending on the specific interactions available in the receptor. The precise protonation state can have a profound impact on the binding mode and affinity. A positively charged ligand will have fundamentally different long-range electrostatic interactions with the receptor compared to a neutral one, guiding it into the binding pocket.

In studies of other piperidine-based ligands, the critical role of the protonated amine in anchoring the molecule within the binding site is a recurring theme. The loss of this charge often leads to a dramatic decrease in binding affinity. Therefore, for any 1-cyclopropylpiperidin-3-amine analogue, it is reasonable to assume that the protonated form of the piperidine nitrogen is the biologically active species responsible for high-affinity receptor binding.

Preclinical Biological Evaluation and Efficacy Studies of 1 Cyclopropylpiperidin 3 Amine Analogues

In Vitro Pharmacological Assays

In vitro studies are fundamental to characterizing the pharmacological profile of new chemical entities. These assays determine a compound's potency, its selectivity for biological targets, and its functional effects in controlled cellular or biochemical environments.

Determination of Potency in Cell-Based Assays and Enzyme Inhibition Studies

The initial evaluation of piperidine (B6355638) analogues often involves determining their potency as inhibitors of specific enzymes or as ligands for cellular receptors. For instance, research into 3-aminopiperidine-based peptide analogues identified them as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS, an enzyme from Streptococcus pyogenes. nih.gov In these studies, potency was quantified using methods like SDS-PAGE to detect the cleavage of IgG and surface plasmon resonance (SPR) to measure the degree of inhibition. nih.gov

The synthesis of these analogues involved processes such as the reductive amination of Boc-protected 3-piperidone with ethyl glycinate. nih.gov The resulting compounds demonstrated that the piperidine moiety could serve as an effective isostere for glycine (B1666218) in peptide analogues, leading to potent inhibitory activity. nih.gov

| Compound | Description | Key Finding |

|---|---|---|

| (S)-pipG ((S)-3) | 3-aminopiperidine-based peptide analogue | Identified as an effective and specific inhibitor of the bacterial cysteine protease IdeS. nih.gov |

| (R)-LpipG ((R)-7) | 3-aminopiperidine-based peptide analogue | Demonstrated promising selectivity and potency as an IdeS inhibitor. nih.gov |

Analysis of Selectivity Against Receptor Subtypes

Selectivity is a critical attribute for a therapeutic candidate, as it can minimize off-target effects. Piperidine and piperazine (B1678402) analogues are frequently screened against panels of receptors to determine their binding specificity.

For example, N-phenylpiperazine analogues have been developed as ligands with high selectivity for the D3 dopamine (B1211576) receptor subtype over the highly homologous D2 subtype. nih.gov One such compound, 6a (a 4-thiophene-3-yl-benzamide N-phenylpiperazine), exhibited a binding affinity (Ki) of 1.4 nM for the human D3 receptor with approximately 500-fold greater selectivity for D3 versus D2. nih.gov This high degree of selectivity is significant because D2 and D3 receptors share substantial amino acid sequence homology. nih.gov

Similarly, studies on other piperidine derivatives have identified ligands with high selectivity for sigma (σ) receptors. N-cyclohexylpiperazine derivatives were found to be high-affinity σ2 receptor ligands, while certain 3,3-dimethylpiperidine (B75641) derivatives showed high selectivity for the σ1 receptor subtype. In another example, 5,5-dimethylhydantoin (B190458) derivatives containing a piperazine moiety were evaluated as α1-adrenoceptor antagonists. Compounds 1 and 5 in this series showed strong antagonistic activity (IC50 < 100 nM) at both α1A and α1B subtypes, while compound 3 displayed a notable ~90-fold selectivity for the α1B-AR over the α1A-AR.

| Compound Class | Lead Analogue | Target Receptor | Selectivity Profile |

|---|---|---|---|

| N-phenylpiperazines | Compound 6a | Dopamine D3 | ~500-fold selective over D2 receptor. nih.gov |

| N-cyclohexylpiperazines | Compound 3 (PB 28) | Sigma-2 (σ2) | 46-fold to 59-fold selective for σ2 vs. σ1 in tumor cell lines. |

| 3,3-dimethylpiperidines | Compound 69 | Sigma-1 (σ1) | Highly selective for σ1 over σ2 receptor. |

| 5,5-dimethylhydantoins | Compound 3 | Adrenoceptor α1B | ~90-fold selective for α1B over α1A receptor. |

Characterization of Biological Response in Relevant Systems

Beyond binding affinity and selectivity, in vitro assays are used to characterize the functional consequences of receptor interaction (e.g., agonism, antagonism). For 3-aminopiperidine-based inhibitors of the IdeS enzyme, the biological response was the effective and specific inhibition of IgG degradation by this bacterial protease. nih.gov This demonstrated that the piperidine-containing analogues could successfully disrupt a key enzymatic process involved in bacterial pathogenesis. nih.gov

In Vivo Efficacy in Animal Models

Following promising in vitro results, piperidine analogues are advanced to in vivo studies to assess their efficacy in living organisms, typically using established animal models of human diseases.

Assessment in Neurological and Cognitive Disorder Models

The selective properties of piperidine and piperazine analogues make them candidates for central nervous system (CNS) disorders. For instance, the D3-selective N-phenylpiperazine analogue 6a was tested in animal models relevant to Parkinson's disease. nih.gov It was found to be active in an L-dopa-dependent abnormal involuntary movement (AIM) inhibition assay in hemiparkinsonian rats, suggesting its potential for treating levodopa-induced dyskinesia. nih.gov This demonstrates the translation of in vitro receptor selectivity into a functional effect in a disease-relevant animal model.

Evaluation in Pain and Inflammatory Models (Antinociceptive Properties)

A significant area of investigation for piperidine analogues is their potential as analgesics. Various compounds have demonstrated efficacy in models of both acute and chronic pain.

[(3-Chlorophenyl)piperazinylpropyl]pyridazinone analogues were evaluated for antinociceptive properties in the mouse hot-plate test, a model of thermal pain. Several compounds, including 7 and 11 , showed analgesic potency and efficacy comparable to morphine. Their mechanism was suggested to involve noradrenergic and/or serotoninergic systems.

In a model of chronic inflammatory pain induced by Complete Freund's Adjuvant (CFA), the µ-opioid/nociceptin peptide-based hybrid KGNOP1 was shown to effectively reverse hyperalgesia in mice. Similarly, certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, which are structurally distinct but also CNS-active, demonstrated significant antinociceptive effects. Compounds 3 , 6 , and 9 from this series were effective in the formalin-induced model of tonic pain and also showed antiallodynic properties in a model of oxaliplatin-induced peripheral neuropathy.

Furthermore, the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) weak partial agonist p-CF3 N,N-diethyl-N'-phenylpiperazinium (diEPP) iodide displayed remarkable antihyperalgesic and antiedema effects in in vivo assays, with its anti-inflammatory actions being sensitive to an α7-selective antagonist.

| Compound Class | Lead Analogue(s) | Animal Model | Key Efficacy Finding |

|---|---|---|---|

| [(3-Chlorophenyl)piperazinylpropyl]pyridazinones | 7, 11 | Mouse Hot-Plate Test (Thermal Pain) | Showed high analgesic potency and efficacy, comparable to morphine. |

| µ-Opioid/Nociceptin Hybrids | KGNOP1 | CFA-Induced Inflammatory Pain | Efficiently reversed thermal and mechanical hyperalgesia. |

| Pyrrolidine-2,5-diones | 3, 6, 9 | Formalin Test (Tonic Pain) | Demonstrated significant antinociceptive effects. |

| Phenylpiperaziniums | p-CF3 diEPP | Inflammatory Pain Models | Displayed remarkable antihyperalgesic and antiedema effects. |

Studies on Antifungal Activity in Model Organisms

Analogues of 1-cyclopropylpiperidin-3-amine (B12951925) belong to the broader class of piperidine derivatives, which have been investigated for their antimicrobial properties. Studies on various piperidine-containing compounds have demonstrated a range of antifungal activities against clinically relevant fungal pathogens.

Research into novel piperidine derivatives has shown that certain structural modifications can lead to significant inhibitory effects against various fungi. For instance, a study evaluating six new piperidine derivatives found that while some compounds were inactive, others exhibited varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net However, none of the tested compounds in that particular study showed activity against Fusarium verticillioides, Candida utilis, or Penicillium digitatum. academicjournals.orgresearchgate.net

In another investigation, piperidine-based surfactants were synthesized and evaluated for their antifungal properties against both drug-susceptible and drug-resistant strains of Candida albicans and Cryptococcus neoformans. The results indicated that the antifungal activity of these compounds varied, with some demonstrating notable efficacy. researchgate.net This suggests that the incorporation of a piperidine scaffold is a viable strategy for the development of new antifungal agents.

Furthermore, the synthesis of novel triazoles incorporating a phenylethynyl pyrazole (B372694) side chain, which can be considered structural analogues in a broader sense, has yielded compounds with potent antifungal activity. Some of these compounds showed superior activity to existing antifungal drugs like fluconazole (B54011) and posaconazole (B62084) against C. neoformans and also exhibited activity against fluconazole-resistant strains of C. albicans. researchgate.net

While specific data on the antifungal activity of 1-cyclopropylpiperidin-3-amine analogues is not extensively detailed in the provided search results, the general findings for piperidine derivatives suggest that this chemical class is a promising area for the discovery of new antifungal agents. The data from related piperidine compounds are summarized in the table below.

Table 1: Antifungal Activity of Selected Piperidine Analogues

| Compound Type | Fungal Species | Activity |

|---|---|---|

| Piperidine Derivatives | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Varying degrees of inhibition academicjournals.orgresearchgate.net |

| Piperidine Derivatives | Fusarium verticillioides, Candida utilis, Penicillium digitatum | No activity observed academicjournals.orgresearchgate.net |

| Piperidine-based Surfactants | Candida albicans, Cryptococcus neoformans | Varied antifungal properties researchgate.net |

| Triazoles with Pyrazole side chains | Cryptococcus neoformans | Superior activity to fluconazole and posaconazole for some analogues researchgate.net |

| Triazoles with Pyrazole side chains | Fluconazole-resistant Candida albicans | Moderate antifungal activity researchgate.net |

Investigation of Antiproliferative Activity in Cancer Cell Lines

The antiproliferative potential of piperidine analogues has been a subject of considerable research, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines. These investigations have highlighted the importance of the piperidine scaffold in the design of novel anticancer agents.

Synthetic amide alkaloid derivatives containing a piperidine moiety have shown promising antiproliferative activity. For example, 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine was identified as a potent analogue against the P-glycoprotein-overexpressing KBvin multidrug-resistant (MDR) sub-line, with an IC50 value of 4.94 µM. nih.gov This suggests that certain piperidine-containing compounds may be effective in overcoming multidrug resistance in cancer. The study also noted that these synthetic amides exhibited tumor type-selective antiproliferative activity. nih.gov

In a different study, a series of indole-aryl amide derivatives were synthesized and evaluated for their in vitro cytotoxicity. Some of these compounds, which incorporate a piperidine-like structure within a larger framework, showed good activity against a panel of tumor cell lines including HT29 (colon), HeLa (cervical), MCF7 (breast), and PC-3 (prostate). mdpi.com For instance, one compound demonstrated noteworthy selectivity towards HT29 cells. mdpi.com

Furthermore, piperazine-substituted pyranopyridines have been shown to exhibit antiproliferative activity at micromolar and submicromolar concentrations across various cancer cell lines. nih.gov The mechanisms of cytotoxicity for these compounds were found to involve the induction of apoptosis. nih.gov

The antiproliferative effects of piperidine and its derivatives are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression. nih.govresearchgate.net Research on piperine, an alkaloid containing a piperidine ring, has shown that it can induce apoptosis in prostate cancer cells by inhibiting the expression of anti-apoptotic proteins while increasing the levels of tumor suppressor proteins. emanresearch.org

The following table summarizes the antiproliferative activity of selected piperidine analogues against various cancer cell lines.

Table 2: Antiproliferative Activity of Selected Piperidine Analogues

| Compound/Analogue Class | Cancer Cell Line(s) | Observed Effect/IC50 |

|---|---|---|

| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine | KBvin (MDR) | IC50 = 4.94 µM nih.gov |

| Indole-aryl amide derivatives | HT29 (colon), HeLa (cervical), MCF7 (breast), PC-3 (prostate) | Good activity, with one compound showing selectivity for HT29 mdpi.com |

| Piperazine-substituted pyranopyridines | Various tumor cell lines | Micromolar and submicromolar antiproliferative activity nih.gov |

| Piperine (piperidine-containing alkaloid) | Prostate cancer cells (PC-3) | Induces apoptosis emanresearch.org |

| Piperine | Ovarian cancer cells | Induces apoptosis and cell cycle arrest at G2/M phase nih.gov |

Assessment of Neurotransmitter Concentration Changes in Brain Tissues

Piperidine and its derivatives have been shown to exert effects on the central nervous system, including alterations in locomotor activity and brain monoamine levels. These neurochemical effects are crucial for understanding the potential neurological applications or side effects of 1-cyclopropylpiperidin-3-amine analogues.

A study on the effects of piperidine HCl (PHCl) in mice indicated a sedative action and an increased turnover of noradrenaline (NA). nih.gov However, this study found no significant effects on the levels of 5-hydroxytryptamine (5-HT) or dopamine (DA). nih.gov The increased turnover of noradrenaline suggests a potential interaction with noradrenergic neurons. nih.gov

In contrast, another study investigating the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine HCl (3-PPP) in rats found clear effects on the dopamine system. nih.gov The observed effects on locomotor activity were attributed to preferential actions at both presynaptic and postsynaptic dopamine receptors. nih.gov At low doses, both enantiomers exhibited sedative actions, likely due to the stimulation of inhibitory autoreceptors. nih.gov As the dose increased, the effects diverged, with the partial agonist (-)3-PPP causing suppression of locomotion through postsynaptic receptor blockade, while the full agonist (+)3-PPP produced behavioral activation by stimulating postsynaptic receptors. nih.gov These findings highlight that piperidine derivatives can have complex, dose-dependent, and stereospecific effects on the dopaminergic system.

The table below summarizes the observed effects of piperidine derivatives on neurotransmitter systems.

Table 3: Effects of Piperidine Derivatives on Neurotransmitter Systems

| Compound | Animal Model | Key Findings |

|---|---|---|

| Piperidine HCl (PHCl) | Mice | Increased turnover of noradrenaline (NA); No significant effect on 5-hydroxytryptamine (5-HT) or dopamine (DA) nih.gov |

| (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine HCl [(-)-3-PPP] | Rats | Biphasic effect on locomotor activity, suggesting action at pre- and postsynaptic dopamine receptors; predominantly suppressive at higher doses nih.gov |

| (+)-3-(3-hydroxyphenyl)-N-n-propylpiperidine HCl [(+)-3-PPP] | Rats | Biphasic effect on locomotor activity (suppression followed by stimulation), indicating dose-dependent effects on pre- and postsynaptic dopamine receptors nih.gov |

Mechanistic Insights from Preclinical Pharmacological Data

The preclinical pharmacological data for piperidine analogues provide valuable insights into their potential mechanisms of action. These mechanisms appear to be diverse, spanning from the disruption of fungal cell processes to the modulation of critical pathways in cancer cell proliferation and survival, as well as interactions with neurotransmitter systems in the brain.

In the context of antifungal activity, while the precise mechanisms for all piperidine derivatives are not fully elucidated, the activity of related compounds suggests potential targets. For instance, some antifungal agents work by inhibiting key enzymes in fungal cell wall or membrane biosynthesis. researchgate.net

For antiproliferative activity, the evidence points towards several interconnected mechanisms. Piperidine-containing compounds have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.govresearchgate.net This is often achieved through the modulation of apoptotic proteins, such as the upregulation of pro-apoptotic proteins (e.g., Bax, caspase-3, caspase-9) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). nih.govemanresearch.org Furthermore, some piperidine analogues can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.gov The modulation of key signaling pathways, including the PI3K/Akt and NF-κB pathways, which are crucial for cancer cell growth and survival, has also been implicated in the anticancer effects of piperidine derivatives. nih.govresearchgate.net

From a neuropharmacological perspective, the mechanism of action of piperidine analogues appears to involve the modulation of monoaminergic systems. The data suggest that these compounds can influence the turnover and receptor activity of neurotransmitters such as noradrenaline and dopamine. nih.govnih.gov The ability of some analogues to act as agonists or antagonists at dopamine receptors, with differing effects on presynaptic autoreceptors versus postsynaptic receptors, indicates a complex interaction with these systems that can lead to either sedative or stimulatory effects depending on the specific compound and its dose. nih.gov

Future Directions and Research Perspectives

Design and Synthesis of Next-Generation 1-Cyclopropylpiperidin-3-amine (B12951925) Scaffolds

The future of drug development involving the 1-cyclopropylpiperidin-3-amine core heavily relies on the innovative design and synthesis of next-generation scaffolds. The goal is to create diverse chemical libraries with enhanced biological activity, improved physicochemical properties, and novel mechanisms of action. thieme-connect.com Advanced synthetic methodologies are pivotal to achieving this, moving beyond traditional techniques to embrace more efficient and versatile approaches.

Key strategies in this area include:

Combinatorial Chemistry and Diversity-Oriented Synthesis: These approaches enable the rapid generation of large libraries of analogs by systematically modifying different parts of the 1-cyclopropylpiperidin-3-amine scaffold. This can involve altering substituents on the piperidine (B6355638) ring, modifying the cyclopropyl (B3062369) group, or functionalizing the amine group to explore a vast chemical space.

Stereoselective Synthesis: The chirality of the piperidine ring significantly influences biological activity. Future efforts will focus on developing highly diastereoselective and enantioselective synthetic routes to access all possible stereoisomers of substituted 1-cyclopropylpiperidin-3-amine derivatives. This stereochemical control is crucial for optimizing interactions with specific biological targets. nih.gov

Novel Cyclization Strategies: The formation of the core piperidine ring is a critical step in the synthesis. Researchers are exploring innovative intramolecular and intermolecular cyclization reactions, such as palladium-catalyzed hydrogenation and intramolecular reductive amination, to construct the piperidine heterocycle with greater efficiency and control. mdpi.com

Scaffold Hopping and Bioisosteric Replacement: To improve properties like metabolic stability or to explore new binding interactions, parts of the scaffold can be replaced with other chemical groups. For instance, bridged piperidine analogs can be synthesized to introduce conformational rigidity, which can enhance receptor affinity and provide insights into the bioactive conformation. nih.govresearchgate.net

| Synthetic Strategy | Description | Potential Application for 1-Cyclopropylpiperidin-3-amine | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor through an internal reaction. Examples include reductive amination and radical cyclization. | Efficient construction of the core piperidine ring with control over substitution patterns. | mdpi.com |

| Multi-Component Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product containing substantial portions of all reactants. | Rapidly generate a diverse library of complex derivatives from simple starting materials. | researchgate.net |

| Chemoselective Hydrogenation | Selective reduction of a pyridine (B92270) ring to a piperidine ring without affecting other functional groups in the molecule. | Synthesis of piperidine cores from readily available pyridine precursors. | mdpi.com |

| Enzymatic Cascades | Using a series of enzymes in a one-pot reaction to perform multiple transformations, often with high stereoselectivity. | Green and highly specific synthesis of chiral 3-aminopiperidine derivatives. |

Advanced Computational Chemistry for De Novo Drug Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates with greater speed and efficiency. For derivatives of 1-cyclopropylpiperidin-3-amine, these in silico methods provide deep insights into molecular interactions and guide the synthesis of compounds with desired biological activities. nih.govresearchgate.net

The computational workflow for designing novel derivatives typically involves several key stages:

De Novo Design and Virtual Screening: This process begins with identifying a biological target. Using the 1-cyclopropylpiperidin-3-amine scaffold as a starting point, computational algorithms can generate virtual libraries of novel compounds. researchgate.net These libraries are then screened in silico against the target's binding site to identify molecules with high predicted affinity.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. rsc.orgnih.gov For 1-cyclopropylpiperidin-3-amine derivatives, docking studies can elucidate key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's active site, guiding modifications to enhance binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing QSAR models for a set of known 1-cyclopropylpiperidin-3-amine analogs, researchers can predict the activity of newly designed molecules before they are synthesized.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time, offering insights into the stability of the binding pose and the conformational changes that may occur. researchgate.netrsc.org This is crucial for validating docking results and understanding the energetic factors that govern binding affinity.

| Computational Method | Purpose | Application Example | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. | Identifying key interactions of a derivative with a target enzyme's active site. | rsc.orgnih.gov |

| QSAR Modeling | Correlates chemical structure with biological activity to predict the potency of new compounds. | Predicting the anticancer activity of a new set of analogs based on their structural features. | researchgate.net |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess the stability of protein-ligand complexes. | Confirming the stability of a docked pose and analyzing conformational changes over time. | researchgate.netrsc.org |

| ADME/T Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Filtering out candidate molecules with predicted poor pharmacokinetic profiles early in the design phase. | mdpi.com |

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

Many complex diseases, such as cancer, neurodegenerative disorders, and metabolic syndromes, involve multiple biological pathways and targets. nih.gov The traditional "one-target, one-drug" approach often falls short in treating such multifactorial conditions. dovepress.com Polypharmacology, the concept of designing single chemical entities that can modulate multiple targets simultaneously, has emerged as a promising strategy to achieve superior therapeutic efficacy and overcome drug resistance. dovepress.comnih.gov

The 1-cyclopropylpiperidin-3-amine scaffold is an ideal starting point for developing multi-target-directed ligands (MTDLs). ijnrd.org Its versatile structure allows for the incorporation of different pharmacophoric elements required for interaction with various targets.

Future research in this area will focus on:

Rational Design of MTDLs: This involves combining structural motifs from known ligands for different targets into a single hybrid molecule. nih.gov For example, a derivative could be designed to inhibit both an enzyme and a receptor involved in a particular disease cascade.

Targeting Disease Networks: Instead of focusing on individual targets, this approach aims to modulate key nodes within a disease-related biological network. The 1-cyclopropylpiperidin-3-amine core can be functionalized to interact with several proteins in a network, leading to a more profound therapeutic effect.

Applications in Complex Diseases: There is significant potential for developing MTDLs based on this scaffold for conditions like Alzheimer's disease (by targeting both acetylcholinesterase and beta-amyloid aggregation) or cancer (by simultaneously inhibiting multiple kinases involved in tumor growth and proliferation). dovepress.com

Integration of Omics Data for Systems-Level Understanding of Compound Effects